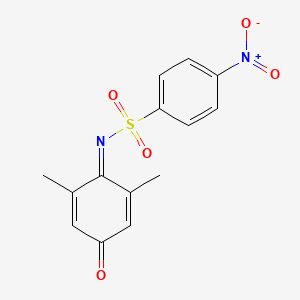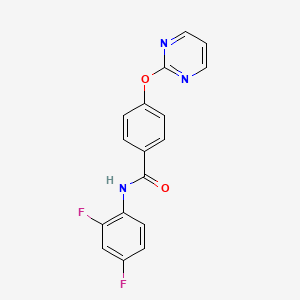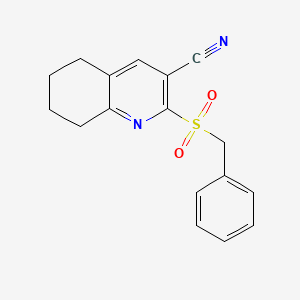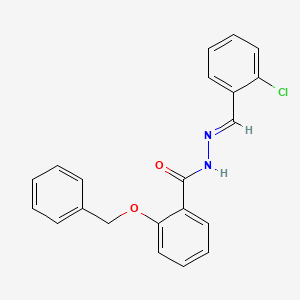![molecular formula C15H20N2O6 B5506206 [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt) is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. It is a salt of the amine compound, which has been synthesized using a specific method.
作用機序
The mechanism of action of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves its binding to the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, including the phospholipase C pathway, which ultimately results in the release of intracellular calcium. The release of calcium can lead to various physiological effects, including changes in neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) are still being studied. However, some studies have shown that the compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) in lab experiments is its specificity for the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)). One direction is to further explore its potential anti-inflammatory and neuroprotective effects. Additionally, researchers could investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Finally, the compound could be used to study the role of serotonin in various physiological processes, including pain, appetite, and sleep.
合成法
The synthesis of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves a multi-step process. First, the amine compound is synthesized using a reaction between 2-methylindole and 2-chloroethylamine hydrochloride. The resulting amine is then reacted with 2,3-dihydroxysuccinic acid to form the [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt).
科学的研究の応用
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) has been used in scientific research for various applications. One of the primary uses is in the study of neurotransmitters and their receptors. The compound has been shown to have an affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C4H6O6/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;5-1(3(7)8)2(6)4(9)10/h2-5,13H,6-7,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYWMFQSCTCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)



![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)


![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)